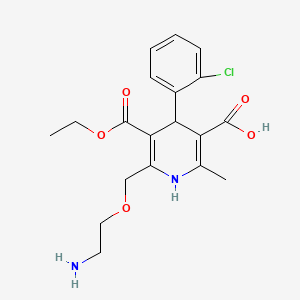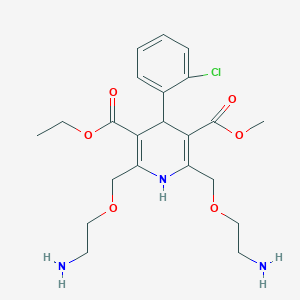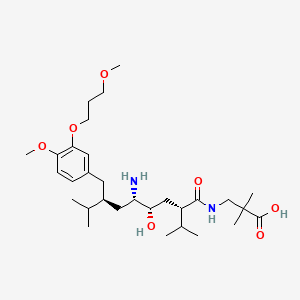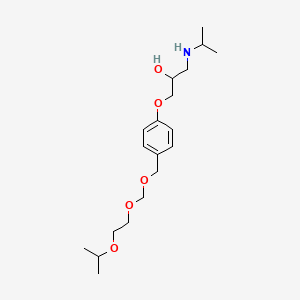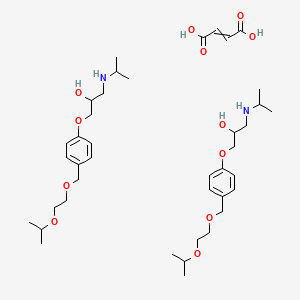
(3S,4'R)-Benidipine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4'R)-Benidipine HCl is a calcium channel blocker that is widely used in the treatment of hypertension and angina pectoris. It was first synthesized in 1987 by Sankyo Co. Ltd., Japan. Since then, it has been extensively studied for its various pharmacological properties and therapeutic applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (3S,4'R)-Benidipine HCl involves the synthesis of the intermediate compound (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylate, which is then converted to (3S,4'R)-Benidipine HCl through a series of reactions.
Starting Materials
2-chlorobenzaldehyde, 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, 2,6-dimethyl-3,5-dicarbethoxy-4-bromo-1,4-dihydropyridine, sodium methoxide, sodium borohydride, hydrochloric acid, sodium hydroxide, acetic anhydride, acetic acid, ethanol, wate
Reaction
Step 1: Synthesis of (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylate, a. React 2-chlorobenzaldehyde with 2,6-dimethyl-3,5-dicarbethoxy-4-bromo-1,4-dihydropyridine in the presence of sodium methoxide to form (2-chlorophenyl)methyl 2,6-dimethyl-3,5-dicarbethoxy-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate., b. React (2-chlorophenyl)methyl 2,6-dimethyl-3,5-dicarbethoxy-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate with 2-nitrobenzaldehyde in the presence of sodium borohydride to form (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylate., Step 2: Conversion of (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylate to (3S,4'R)-Benidipine HCl, a. React (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylate with hydrochloric acid to form (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylic acid., b. React (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylic acid with acetic anhydride in the presence of acetic acid to form (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-diacetate., c. React (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-diacetate with sodium hydroxide in the presence of ethanol and water to form (3S,4'R)-Benidipine HCl.
Mecanismo De Acción
(3S,4'R)-Benidipine HCl works by blocking the L-type calcium channels in the smooth muscle cells of blood vessels and the heart. This leads to vasodilation, decreased cardiac contractility, and reduced oxygen demand. It also inhibits the calcium influx in other cells, such as neurons and immune cells, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
(3S,4'R)-Benidipine HCl has been shown to have several biochemical and physiological effects, including the inhibition of the renin-angiotensin-aldosterone system, the reduction of oxidative stress, the improvement of endothelial function, and the modulation of ion channels and neurotransmitters. These effects may explain its beneficial effects on cardiovascular and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S,4'R)-Benidipine HCl has several advantages for lab experiments, such as its high potency, its selectivity for calcium channels, and its stability in aqueous solutions. However, it also has some limitations, such as its low solubility, its potential for off-target effects, and its dependence on experimental conditions, such as pH and temperature.
Direcciones Futuras
There are several future directions for the research on (3S,4'R)-Benidipine HCl, such as the development of new analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its effects on other diseases, such as cancer and neurological disorders, and the exploration of its potential for combination therapy with other drugs. Additionally, the elucidation of its molecular mechanisms of action and the identification of new targets may lead to the discovery of novel therapeutic agents.
Aplicaciones Científicas De Investigación
(3S,4'R)-Benidipine HCl has been studied for its potential applications in cardiovascular diseases, such as hypertension, angina pectoris, and heart failure. It has been shown to reduce blood pressure, improve myocardial perfusion, and decrease the incidence of cardiovascular events. It has also been investigated for its effects on other systems, such as the nervous system, the renal system, and the immune system.
Propiedades
IUPAC Name |
5-O-[(3S)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVNQOLPLYWLHQ-JYFHCDHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)O[C@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4'R)-Benidipine HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



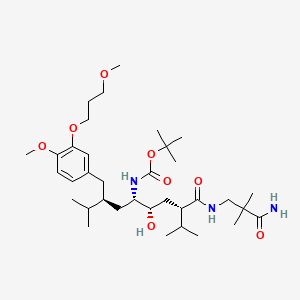
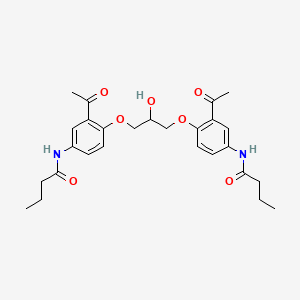
![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)

